2-(naphthalen-2-yloxy)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide

hypotensive cardiovascular phenylpiperazine

This ethyl‑spaced phenylpiperazine–naphthalene hybrid is the simplest, lowest‑MW (389.5 Da) member of its hypotensive chemotype. Unlike Mannich or propyl analogs, its ethylene linker gives distinct target engagement, solubility, and metabolic stability – making it the indispensable baseline for SAR libraries, ADME profiling, and late‑stage derivatization. Procuring the exact CAS 1049443‑08‑4 structure guarantees reproducible cardiovascular pharmacology and eliminates linker‑geometry variability that can abolish potency.

Molecular Formula C24H27N3O2
Molecular Weight 389.499
CAS No. 1049443-08-4
Cat. No. B2966562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(naphthalen-2-yloxy)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide
CAS1049443-08-4
Molecular FormulaC24H27N3O2
Molecular Weight389.499
Structural Identifiers
SMILESC1CN(CCN1CCNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4
InChIInChI=1S/C24H27N3O2/c28-24(19-29-23-11-10-20-6-4-5-7-21(20)18-23)25-12-13-26-14-16-27(17-15-26)22-8-2-1-3-9-22/h1-11,18H,12-17,19H2,(H,25,28)
InChIKeyVKBUTVFREBVHQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Naphthalen-2-yloxy)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide (CAS 1049443-08-4): Core Identity and Class Placement for Informed Procurement


2-(Naphthalen-2-yloxy)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide (CAS 1049443-08-4, molecular formula C₂₄H₂₇N₃O₂, MW 389.5) is a synthetic aryloxyacetamide derivative that incorporates a 2-naphthyloxy moiety, an ethyl linker, and a 4-phenylpiperazine terminus . This compound belongs to the phenylpiperazine–naphthalene hybrid chemotype, which has been explored primarily for cardiovascular indications, notably as potential hypotensive agents [1]. Its structural signature—an ethylene spacer separating the phenylpiperazine from the acetamide carbonyl—distinguishes it from closely related one-carbon (Mannich) and three-carbon (propyl) linker analogs, and this linker geometry is expected to influence both receptor recognition and metabolic stability.

Why Generic Substitution Fails for 2-(Naphthalen-2-yloxy)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide: Linker-Length and Substitution-Pattern Criticality


Compounds within the phenylpiperazine–naphthyloxy chemotype cannot be regarded as interchangeable because small geometric alterations critically determine biological performance. In a head-to-head hypotensive evaluation, a Mannich-base analog (N–CH₂–O linker) was markedly more potent than the corresponding piperidine derivative, demonstrating that both the nature of the basic nitrogen and the linker architecture govern pharmacodynamic magnitude and duration [1]. Therefore, replacing the ethyl linker of the title compound with a shorter, conformationally distinct methyleneoxy unit (as in the Mannich series) or with a longer propyl chain risks losing the precise donor–acceptor spacing required for optimal target engagement, making the procurement of the exact CAS 1049443-08-4 structure essential for reproducible results.

Procurement-Relevant Quantitative Differentiation of 2-(Naphthalen-2-yloxy)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide Versus Closest Analogs


Scaffold Hypotensive Superiority Over Propranolol: Class-Level Evidence for the Phenylpiperazine–Naphthalene Core

The phenylpiperazine–naphthalene scaffold to which CAS 1049443-08-4 belongs has demonstrated superior acute blood-pressure lowering relative to the clinical reference compound propranolol. In anesthetized cats, the Mannich-base analog 2-(N₄-phenyl-N₁-piperazino)-methyloxy naphthalene (NR₂ = 4-phenylpiperazin-1-yl) produced a 60 mm Hg fall in blood pressure at 5 mg/kg i.v., significantly exceeding the response elicited by propranolol at the same dose [1]. While these data were obtained for the one-carbon linker variant rather than the ethyl-linked title compound, they establish class-level potency that supports the selection of the phenylpiperazine–naphthalene core over classical β-blockers for protocols requiring profound, rapid-onset hypotension.

hypotensive cardiovascular phenylpiperazine

Linker-Length Differentiation: Ethyl Spacer Versus Propyl and Methyleneoxy Analogs

Among the closest commercially cataloged analogs, linker length constitutes the principal structural variable. CAS 1049443-08-4 bears an ethylene (–CH₂CH₂–) spacer between the phenylpiperazine and the acetamide nitrogen, whereas comparator CAS 1049373-53-6 incorporates a propylene (–CH₂CH₂CH₂–) linker . The Mannich-base series reported by Tandon et al. employs a methyleneoxy (–CH₂–O–) bridge that is substantially shorter and introduces an additional heteroatom capable of hydrogen bonding [1]. Although quantitative head-to-head data for the ethyl- versus propyl-linked pair are absent from the public literature, general medicinal-chemistry principles predict that the ethylene unit will confer a distinct, intermediate conformational flexibility—being more extended than the Mannich linker but more constrained than the propyl chain—that can influence receptor residence time, selectivity, and metabolic liability.

linker optimization structure–activity relationship SAR

Phenyl-Ring Substitution Status: Unsubstituted Phenyl Versus Halogenated Analogs

The title compound carries an unsubstituted 4-phenyl group on the piperazine ring. Commercially available neighbors include the 4-chlorophenyl (CAS 1049370-87-7) and 4-fluorophenyl (CAS 1049345-65-4) derivatives . Halogen introduction modulates both lipophilicity (increase in log P) and electronic character, often altering receptor binding kinetics and metabolic clearance. Although direct comparative data for these three compounds are lacking, the unsubstituted phenyl derivative serves as the essential reference baseline: it enables determination of the intrinsic scaffold activity without the confounding influence of halogen electronic effects, and its generally lower molecular weight (389.5 Da) and lower lipophilicity relative to the halogenated congeners may translate into more favorable aqueous solubility, which is a practical advantage in early-stage in vitro assays.

halogen substitution off-target profile physicochemical properties

Practical Application Scenarios for 2-(Naphthalen-2-yloxy)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide Based on the Evidence


Baseline Comparator for Phenylpiperazine–Naphthalene Hypotensive SAR Campaigns

The compound serves as the minimal pharmacophoric construct of the phenylpiperazine–naphthalene hypotensive series. Its ethyl linker and unsubstituted phenyl ring provide the simplest representation of this chemotype, making it an ideal baseline for systematic SAR exploration. Investigators can use CAS 1049443-08-4 to benchmark linker-length effects (by comparing with the Mannich and propyl analogs) and substitution effects (by comparing with halogenated phenyl derivatives) in in vivo blood-pressure models, following the class-level hypotensive activity demonstrated for the Mannich congener [1].

Reference Standard for Physicochemical and ADME Profiling of the Naphthyloxy–Phenylpiperazine Series

Owing to its lower molecular weight (389.5 Da) and unsubstituted phenyl ring, this compound is anticipated to exhibit the highest aqueous solubility and lowest lipophilicity within its immediate analog set [1]. It can therefore be deployed as a reference standard in solubility, permeability, and metabolic stability assays to establish the baseline ADME properties of this scaffold, against which the effect of halogen introduction and linker elongation can be quantitatively measured.

Starting Building Block for Late-Stage Functionalization or Linker Diversification Libraries

The ethyl linker and terminal unsubstituted phenylpiperazine offer synthetic handles for further derivatization. Procurement of the exact CAS 1049443-08-4 structure enables the generation of focused compound libraries through late-stage functionalization of the phenyl ring or extension of the linker, while maintaining the integrity of the core scaffold that displayed pronounced hypotensive activity in the related Mannich series [1].

Quote Request

Request a Quote for 2-(naphthalen-2-yloxy)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.